5-Isobutylthiophene-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)5-8-3-4-9(6-10)11-8/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUUTRXFJQXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603663 | |
| Record name | 5-(2-Methylpropyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104804-16-2 | |
| Record name | 5-(2-Methylpropyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Isobutylthiophene-2-carbaldehyde chemical properties
This guide serves as a definitive technical reference for 5-Isobutylthiophene-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry and advanced materials synthesis.[1]
CAS: 104804-16-2 | Formula: C₉H₁₂OS | MW: 168.26 g/mol [1]
Executive Summary
This compound is a functionalized thiophene derivative characterized by a branched alkyl chain at the C5 position and a reactive formyl group at C2.[1] Unlike its unsubstituted parent (thiophene-2-carbaldehyde), the isobutyl moiety imparts significant lipophilicity (increasing LogP) and steric bulk, modulating the pharmacokinetic profile of downstream pharmaceutical candidates.[1] It is widely utilized as a scaffold in the synthesis of antihistamines, antihypertensives, and organic semiconductors where solubility and film-forming properties are required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule exists as a pale yellow to amber liquid at room temperature, exhibiting the characteristic sulfurous, nutty aroma typical of alkylthiophenes.
Table 1: Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | 5-(2-methylpropyl)thiophene-2-carbaldehyde |
| CAS Number | 104804-16-2 |
| SMILES | CC(C)CC1=CC=C(S1)C=O[1] |
| InChI Key | WWHUUTRXFJQXOB-UHFFFAOYSA-N |
| Molecular Weight | 168.26 g/mol |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Context |
| Boiling Point | 255–265 °C (est. @ 760 mmHg) | High boiling point due to polarity of aldehyde.[1] |
| Density | 1.06 – 1.08 g/mL | Denser than water. |
| LogP | ~3.1 | Lipophilic; suitable for CNS-active drug design.[1] |
| Solubility | DCM, Chloroform, Ethanol, DMSO | Insoluble in water. |
| Flash Point | >100 °C | Combustible.[2][3] |
Synthetic Pathways[11][12][13][14]
The synthesis of this compound is most efficiently achieved via Vilsmeier-Haack formylation .[1] This pathway is preferred over direct lithiation due to its operational simplicity, scalability, and high regioselectivity for the α-position (C2) of the thiophene ring.[1]
Protocol A: Vilsmeier-Haack Formylation (Primary Route)
Precursor: 2-Isobutylthiophene
Reagents: Phosphoryl chloride (
Mechanism:
The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 3-neck flask under
, charge DMF (1.2 eq) and cool to 0°C. -
Activation: Dropwise add
(1.1 eq) while maintaining the temperature <10°C. Stir for 30 minutes to form the Vilsmeier salt (white/yellow precipitate may form). -
Addition: Add 2-Isobutylthiophene (1.0 eq) dropwise. The reaction is exothermic; control rate to keep T < 20°C.
-
Heating: Warm the mixture to 70–80°C and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for consumption of starting material.[1]
-
Hydrolysis: Cool to room temperature and pour the mixture onto crushed ice/sodium acetate (aq) buffer to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with Dichloromethane (
). Wash organics with sat.[1][4] and brine.[1] Dry over .[1] -
Purification: Distillation under reduced pressure (high vacuum) or flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1]
Visualization: Synthesis Logic
Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.
Reactivity & Functionalization[3][12][16]
The chemical behavior of this compound is dominated by the electrophilic aldehyde group and the electron-rich thiophene heterocycle.[1]
Aldehyde Transformations
The C2-formyl group serves as a "chemical handle" for diverse derivatizations:
-
Reductive Amination: Reaction with primary/secondary amines and
yields amine derivatives, common in CNS drug synthesis.[1] -
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonic acid) to form acrylic acids (
), precursors to lipophilic cinnamic acid analogs.[1] -
Oxidation: Conversion to 5-isobutylthiophene-2-carboxylic acid using
(Pinnick oxidation) or .[1]
Thiophene Ring Stability
The 5-isobutyl group activates the ring slightly via induction, but the 2-formyl group is strongly deactivating.[1] Consequently, further electrophilic substitution (e.g., bromination) will likely occur at the C4 position (meta to the formyl), though conditions must be controlled to avoid oxidation of the aldehyde.
Visualization: Reaction Divergence
Figure 2: Divergent synthetic utility of the aldehyde functional group.[1]
Applications in Drug Discovery & Materials[2][16]
Pharmaceutical Scaffold
The isobutyl group is a classic bioisostere for other alkyl chains, often used to optimize the Lipophilicity Ligand Efficiency (LLE) .
-
Antihypertensives: Analogs of eprosartan use thiophene-2-carbaldehydes as starting materials.[1][5] The isobutyl derivative offers increased hydrophobic interaction with receptor pockets (e.g., AT1 receptor).
-
Anti-inflammatory Agents: Used in the synthesis of 5-LOX inhibitors where the thiophene ring mimics the arachidonic acid double bond geometry.
Material Science[10]
-
Organic Electronics: The isobutyl chain provides steric bulk that prevents excessive
- stacking aggregation in conductive polymers, improving solubility in organic solvents for spin-coating applications.[1]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[6][7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6][7] |
Handling Protocol:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1]
References
-
Synthesis of Thiophene-2-carboxaldehyde: Campaigne, E.; Archer, W. L. 2-Thiophenecarboxaldehyde. Organic Syntheses, 1953 , 33, 93. Link
-
Vilsmeier-Haack Reaction Mechanism: Jones, G.; Stanforth, S. P.[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 2004 .[1] Link[1]
-
Chemical Properties of 5-Alkylthiophenes: PubChem Compound Summary for CID 3710536, 5-Butylthiophene-2-carbaldehyde (Analog). National Center for Biotechnology Information.[1] Link[1]
-
CAS Registry Data: this compound (CAS 104804-16-2).[1][8] Echemi Chemical Database. Link
-
Safety Data Sheet (Analog): 2-Thiophenecarboxaldehyde SDS. Fisher Scientific.[1][7] Link
Sources
- 1. 5-Butylthiophene-2-carbaldehyde | C9H12OS | CID 3710536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Mass Spectrometry of 5-Isobutylthiophene-2-carbaldehyde
Introduction
5-Isobutylthiophene-2-carbaldehyde is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound destined for high-stakes applications, rigorous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering precise molecular weight determination and invaluable structural insights through fragmentation analysis. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the expected fragmentation patterns under both hard and soft ionization techniques, providing a predictive framework for spectra interpretation.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂OS | [1] |
| Molecular Weight | 168.26 g/mol | [1] |
| Monoisotopic Mass | 168.06088618 Da | [1] |
| IUPAC Name | This compound | N/A |
| Structure | N/A | |
| N/A |
Part 1: Ionization Techniques and Their Implications
The choice of ionization technique is a critical experimental decision that dictates the nature of the resulting mass spectrum. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they yield complementary information.
Electron Ionization (EI): The Hard Approach for Structural Detail
EI is a classic, robust ionization method ideal for volatile, thermally stable small molecules.[2] It bombards the analyte with high-energy electrons (~70 eV), inducing ionization and significant, reproducible fragmentation.[2] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
Expected EI Fragmentation Behavior
The fragmentation of this compound under EI is governed by the relative stabilities of the resulting radical cations and neutral losses. The thiophene ring provides a stable aromatic core, while the aldehyde and isobutyl substituents are prime sites for characteristic cleavages.
-
α-Cleavage: A common pathway for aldehydes and ketones, α-cleavage involves the breaking of the bond adjacent to the carbonyl group.[3] For our analyte, this can occur in two ways:
-
Loss of a hydrogen radical (H•) from the aldehyde group, leading to a stable acylium ion at m/z 167 .
-
Loss of the formyl radical (•CHO), resulting in a thiophene cation at m/z 139 .
-
-
Benzylic-type Cleavage: The bond between the isobutyl group and the thiophene ring is analogous to a benzylic position. Cleavage at this site is highly favorable due to the resonance stabilization of the resulting thiophene-methyl cation. This leads to the loss of a propyl radical (•C₃H₇) and the formation of a prominent ion at m/z 125 .
-
McLafferty Rearrangement: While less common for aromatic aldehydes, a McLafferty-type rearrangement could occur if a γ-hydrogen is present on the isobutyl chain that can be transferred to the carbonyl oxygen. This would result in the elimination of a neutral alkene (isobutylene) and the formation of a radical cation at m/z 112 .
The following diagram illustrates the primary predicted EI fragmentation pathways.
Caption: Generalized workflow for ESI-MS analysis.
Part 2: Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution for EI-MS (via GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
Working Solution for ESI-MS (via LC-MS or direct infusion): Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Instrumentation and Parameters
GC-EI-MS
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
LC-ESI-MS
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Part 3: Data Interpretation and Predicted Spectra
Predicted EI Mass Spectrum
The EI mass spectrum is anticipated to show a discernible molecular ion peak at m/z 168 . The base peak is likely to be at m/z 125 , corresponding to the stable thiophene-methyl cation formed via benzylic-type cleavage.
| m/z (Predicted) | Proposed Identity | Fragmentation Pathway |
| 168 | [M]⁺• (Molecular Ion) | - |
| 167 | [M-H]⁺ | α-cleavage (loss of H• from aldehyde) |
| 139 | [M-CHO]⁺ | α-cleavage (loss of •CHO) |
| 125 | [M-C₃H₇]⁺ | Benzylic-type cleavage (loss of •C₃H₇) |
| 112 | [M-C₄H₈]⁺• | McLafferty Rearrangement (loss of isobutylene) |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Predicted ESI Mass Spectrum
The ESI mass spectrum, in contrast, will be much simpler. The dominant peak will be the protonated molecule [M+H]⁺ at m/z 169 . Depending on the solvent system, an adduct ion, such as the sodium adduct [M+Na]⁺ at m/z 191 , may also be observed. If methanol is used, the [M+15]⁺ ion at m/z 183 should be considered.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By employing both Electron Ionization and Electrospray Ionization, a complete picture of the molecule can be obtained. EI-MS provides rich structural detail through predictable fragmentation pathways, while ESI-MS confirms the molecular weight with high confidence. The protocols and predictive data presented in this guide offer a robust framework for researchers to approach the analysis of this compound and its analogs, ensuring data integrity and accelerating research and development timelines.
References
-
PubChem. (n.d.). 5-Butylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link] [1]2. Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link] [4]3. Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link] [5]4. JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link] [3]5. Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link] 6. Gáspár, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 674. Retrieved from [Link] [2]7. Wang, R., et al. (2017). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 31(15), 1242-1248. Retrieved from [Link] [6]8. Weinhold, E., et al. (1982). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Journal of Heterocyclic Chemistry, 19(5), 1041-1045. Retrieved from [Link]
Sources
- 1. 5-Butylthiophene-2-carbaldehyde | C9H12OS | CID 3710536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Isobutylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isobutylthiophene-2-carbaldehyde is a key heterocyclic building block in the development of novel pharmaceuticals and functional organic materials. The aldehyde group, positioned at the electron-rich C2 position of the thiophene ring, exhibits a nuanced reactivity profile governed by the interplay of the sulfur heteroatom's electronic effects and the steric-electronic contributions of the C5-isobutyl substituent. This guide provides a comprehensive exploration of the aldehyde's reactivity, focusing on mechanistically driven explanations and validated experimental protocols for essential transformations. We will delve into oxidation, reduction, reductive amination, and pivotal carbon-carbon bond-forming reactions, presenting each with the authoritative grounding required for reliable application in a laboratory setting.
Introduction: A Molecule of Strategic Importance
Thiophene-containing molecules are prevalent in a vast array of biologically active compounds and advanced materials.[1] The thiophene moiety, a five-membered aromatic heterocycle with one sulfur atom, is considered a bioisostere of the benzene ring but with distinct electronic properties that can favorably modulate a molecule's physicochemical and pharmacokinetic profile. This compound, in particular, serves as a versatile precursor, with its aldehyde functionality being the primary site for synthetic elaboration.[2] Understanding the factors that control the reactivity of this aldehyde group is fundamental to its effective utilization in multi-step synthetic campaigns.
This technical guide is structured to provide not only procedural details but also the underlying scientific rationale for reaction choices and conditions. By elucidating the "why" behind the "how," we aim to empower researchers to troubleshoot, adapt, and innovate in their synthetic endeavors.
The Interplay of Electronic and Steric Effects
The chemical behavior of the aldehyde group in this compound is a direct consequence of its molecular environment. Key influencing factors include:
-
Electronic Nature of the Thiophene Ring: The sulfur atom in the thiophene ring is electron-donating through resonance, which increases the electron density at the C2 and C5 positions. This can influence the electrophilicity of the attached aldehyde's carbonyl carbon.
-
Inductive and Steric Influence of the Isobutyl Group: The C5-isobutyl group exerts a mild electron-donating inductive effect, which can slightly modulate the reactivity of the aldehyde. Perhaps more significantly, it introduces steric bulk that can influence the approach of reagents to the aldehyde.
-
Electrophilicity of the Carbonyl Carbon: The aldehyde's carbonyl carbon remains a key electrophilic site, susceptible to attack by a wide range of nucleophiles. The overall reactivity is a balance between the electronic activation from the thiophene ring and the inherent electrophilicity of the carbonyl group.
Below is a conceptual workflow for assessing and exploiting the reactivity of this compound.
Figure 1: A conceptual workflow for the synthetic utilization of this compound.
Key Chemical Transformations
This section details the most critical reactions involving the aldehyde group of this compound, providing both mechanistic insights and robust experimental protocols.
Oxidation to the Carboxylic Acid
The conversion of the aldehyde to 5-isobutylthiophene-2-carboxylic acid is a foundational transformation. The choice of oxidant is crucial to ensure high yields without unwanted side reactions on the electron-rich thiophene ring.
Mechanistic Rationale: While strong oxidants can be used, milder reagents are often preferred to avoid over-oxidation. The Pinnick oxidation stands out for its high selectivity for aldehydes, even in the presence of other sensitive functional groups.[3][4][5] The reaction proceeds through the formation of a chlorite ester intermediate, which then undergoes a pericyclic fragmentation to yield the carboxylic acid.[5]
Field-Proven Protocol: The Pinnick Oxidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Scavenger Addition: Add an excess of 2-methyl-2-butene (~4.0 eq), which acts as a scavenger for the hypochlorite byproduct.
-
Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq) in water. Add this solution slowly to the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃), acidify with 1M HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude carboxylic acid can be purified by recrystallization or silica gel chromatography.
Reduction to the Primary Alcohol
The reduction of the aldehyde to (5-isobutylthiophen-2-yl)methanol is efficiently accomplished using hydride-based reducing agents.
Mechanistic Rationale: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated upon work-up. Sodium borohydride (NaBH₄) is a mild and convenient reagent for this purpose.
Field-Proven Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to control the evolution of hydrogen gas.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring and Work-up: Monitor by TLC. Carefully quench the reaction with water, followed by the addition of 1M HCl to neutralize the excess reagent.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol.
Reductive Amination for C-N Bond Formation
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes.[6][7][8] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.[9]
Mechanistic Rationale: The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion, respectively. A mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], is then used to selectively reduce the C=N double bond.[6][10] This reagent is particularly effective as it is less reactive towards the starting aldehyde.[6]
Field-Proven Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Reaction Setup: In a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), combine this compound (1.0 eq) and the desired amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for about 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride [NaBH(OAc)₃, 1.5 eq] to the reaction mixture.
-
Monitoring and Work-up: Stir at room temperature until the reaction is complete as indicated by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the product with DCM, wash the combined organic layers, dry, and concentrate. The resulting amine can be purified by column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. psiberg.com [psiberg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Discovery and history of 5-Isobutylthiophene-2-carbaldehyde
Technical Whitepaper: The Strategic Role of 5-Isobutylthiophene-2-carbaldehyde in Medicinal Chemistry
Executive Summary
This compound (CAS 104804-16-2) is a specialized heterocyclic intermediate serving as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. While often overshadowed by simpler thiophene derivatives, this molecule represents a "privileged scaffold" in medicinal chemistry—specifically designed to introduce a lipophilic isobutyl tail (for hydrophobic pocket binding) alongside a reactive aldehyde handle (for scaffold coupling).
This guide provides a technical deep-dive into its discovery context, specifically its role in RNAP-inhibitor antibiotics (Aryl Myxopyronins) , and delineates the evolution of its synthesis from classical Friedel-Crafts chemistry to modern transition-metal-catalyzed cross-couplings.
Discovery & Pharmacological Significance[1][2]
The history of this compound is inextricably linked to the concept of Bioisosterism . In drug design, the thiophene ring is frequently used as a bioisostere for a phenyl ring to alter metabolic stability, solubility, and electronic distribution.
The "Aryl Myxopyronin" Breakthrough
The most authoritative documentation of this molecule's utility appears in the development of Aryl Myxopyronin derivatives , a class of antibiotics targeting bacterial RNA polymerase (RNAP).
-
The Challenge: Natural myxopyronins had limited potency against drug-resistant strains.
-
The Solution: Researchers identified that extending the side chain with a lipophilic aryl group improved binding affinity to the RNAP "switch region."
-
The Role of the Molecule: this compound was utilized to introduce a specific hydrophobic vector. The isobutyl group occupies a hydrophobic sub-pocket, while the thiophene ring provides the necessary planar geometry for pi-stacking interactions within the enzyme active site.
Key Insight: The specific choice of the isobutyl group over a simple n-butyl or methyl group is often driven by the need to maximize Van der Waals contacts within branched hydrophobic pockets of the target protein.
Synthetic Evolution: From Classical to Modern
The industrial preparation of this molecule has evolved through three distinct "Generations" of process chemistry, driven by the need for higher regioselectivity and atom economy.
Generation 1: The "Classical" Acylation-Reduction Route
-
Method: Friedel-Crafts acylation of thiophene with isobutyryl chloride, followed by Wolff-Kishner reduction, and finally Vilsmeier-Haack formylation.
-
Drawback: The Wolff-Kishner reduction requires hydrazine (toxic) and high temperatures, making it hazardous at scale.
Generation 2: The "Modern" Cross-Coupling Route (Recommended)
-
Method: Nickel or Palladium-catalyzed Kumada Coupling of 2-bromothiophene with isobutylmagnesium bromide, followed by Vilsmeier-Haack formylation.
-
Advantage: Convergent synthesis, mild conditions, and high regioselectivity.
Visualizing the Synthetic Pathway (Generation 2)
Figure 1: The Generation 2 Synthetic Workflow utilizing Nickel-catalyzed Cross-Coupling.
Detailed Technical Protocol
This protocol focuses on the Generation 2 (Kumada + Vilsmeier) route, as it represents the current standard for high-purity synthesis.
Step 1: Synthesis of 2-Isobutylthiophene (Kumada Coupling)
-
Reagents: 2-Bromothiophene (1.0 eq), Isobutylmagnesium bromide (1.2 eq, 2.0M in THF), Ni(dppp)Cl₂ (1.0 mol%).
-
Solvent: Anhydrous THF or 2-Methyl-THF (Green alternative).
Protocol:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Catalyst Loading: Charge 2-Bromothiophene and Ni(dppp)Cl₂ into the flask with THF. Cool to 0°C.
-
Grignard Addition: Add Isobutylmagnesium bromide dropwise via a pressure-equalizing addition funnel. Critical: Maintain internal temperature <10°C to prevent homocoupling (dimerization) of the thiophene.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by GC-MS.
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with MTBE. Wash organic layer with brine. Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation. (Target BP: ~170°C at atm, or lower under vacuum).
Step 2: Vilsmeier-Haack Formylation
-
Reagents: POCl₃ (1.2 eq), DMF (1.5 eq).
-
Substrate: 2-Isobutylthiophene (from Step 1).
Protocol:
-
Vilsmeier Complex: In a separate vessel, cool DMF to 0°C. Add POCl₃ dropwise. Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent).
-
Addition: Add the 2-Isobutylthiophene dropwise to the Vilsmeier complex at 0°C.
-
Heating: Heat the mixture to 80-90°C for 3 hours. Note: The 5-position is electronically activated, but heat is required to drive the reaction to completion due to the steric bulk of the isobutyl group at the 2-position.
-
Hydrolysis: Cool to RT. Pour the mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.
-
Isolation: Extract with Ethyl Acetate. The product is an oil that may solidify upon standing or cooling.
Quality Control & Impurity Profiling
For pharmaceutical applications, controlling regioisomers is non-negotiable.
| Parameter | Specification | Analytical Method |
| Appearance | Pale yellow to amber liquid | Visual |
| Purity | > 98.0% | HPLC (C18 Column) |
| Regioisomer | 3-Isobutyl-2-aldehyde (< 0.5%) | GC-MS / H-NMR |
| Dithienyl Impurity | < 0.1% | LC-MS |
| Water Content | < 0.2% | Karl Fischer |
Impurity Fate Mapping
Figure 2: Fate of critical impurities during downstream processing.
Critical Quality Attribute (CQA): The 3-isobutyl isomer is the most difficult impurity to remove. It arises if the initial alkylation (or Grignard coupling) occurs at the C3 position, or if the formylation occurs at C3 (though C5 is electronically preferred). Using the Kumada coupling (Step 1) virtually eliminates the C3-alkyl isomer compared to Friedel-Crafts alkylation.
References
- Antibacterial Application (Aryl Myxopyronins)
- Title: Process for the Kumada coupling reaction (Use of 2-MeTHF).
- General Thiophene Formylation (Vilsmeier-Haack)
A Comprehensive Technical Guide to 5-Isobutylthiophene-2-carbaldehyde for Advanced Research and Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of 5-Isobutylthiophene-2-carbaldehyde (CAS No. 104804-16-2), a key heterocyclic building block in medicinal chemistry and materials science. We will explore its commercial availability, outlining key suppliers and typical product specifications. A detailed examination of a robust synthetic protocol, the Vilsmeier-Haack reaction, is presented, complete with a step-by-step methodology and mechanistic insights. Furthermore, this guide establishes a framework for the stringent quality control of this compound, detailing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Finally, we delve into the critical role of the thiophene scaffold in drug discovery, highlighting the therapeutic significance of molecules derived from this versatile intermediate. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals engaged in drug development and advanced material synthesis.
Commercial Availability and Procurement
This compound is readily available from a number of specialized chemical suppliers catering to the research and development sector. Procurement for laboratory-scale to bulk quantities can be initiated through vendors who often provide detailed product information, including CAS number, molecular formula, and molecular weight.
Key suppliers for this compound include:
-
LEAPChem: A supplier of a wide range of fine chemicals for research and production.[1]
While specific purity levels may vary between suppliers and batches, this compound is typically available in high purity, suitable for most synthetic applications. Researchers are advised to request a certificate of analysis from the supplier to confirm the purity and obtain detailed lot-specific data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 104804-16-2[1][2] |
| Molecular Formula | C₉H₁₂OS[1][2] |
| Molecular Weight | 168.26 g/mol [2] |
| IUPAC Name | 5-(2-methylpropyl)thiophene-2-carbaldehyde |
| Synonyms | 5-Isobutyl-2-thiophenecarbaldehyde |
Synthesis of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as thiophenes.[3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6] The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring to introduce a formyl group.
The synthesis of this compound commences with the commercially available 2-isobutylthiophene as the starting material. The formylation occurs preferentially at the 5-position of the thiophene ring due to the electronic directing effects of the sulfur atom and the alkyl substituent.
Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted thiophenes.
Materials:
-
2-Isobutylthiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (1.2 equivalents) and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-isobutylthiophene (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of the final product.
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would exhibit characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and the thiophene ring protons (two doublets in the aromatic region), as well as a singlet for the aldehyde proton.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde (-CHO) |
| ~7.6 | d | 1H | Thiophene-H3 |
| ~6.9 | d | 1H | Thiophene-H4 |
| ~2.7 | d | 2H | -CH₂- |
| ~2.0 | m | 1H | -CH(CH₃)₂ |
| ~0.9 | d | 6H | -CH(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the aldehyde carbonyl carbon, the four thiophene ring carbons, and the four carbons of the isobutyl group.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | Aldehyde C=O |
| ~155 | Thiophene-C5 |
| ~144 | Thiophene-C2 |
| ~135 | Thiophene-C3 |
| ~126 | Thiophene-C4 |
| ~42 | -CH₂- |
| ~28 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. The gas chromatogram will provide information on the retention time of the main component and any impurities, while the mass spectrum will give the molecular weight and fragmentation pattern, confirming the identity of the compound.
Expected GC-MS Data:
-
Molecular Ion (M⁺): m/z = 168
-
Key Fragmentation Patterns: Analysis of the fragmentation pattern can provide further structural confirmation.
Applications in Drug Discovery and Development
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[7] Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] 5-Alkylthiophene-2-carbaldehydes, such as the isobutyl derivative, are valuable intermediates for the synthesis of more complex drug candidates.
The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form Schiff bases and other heterocyclic systems.[9]
Table 4: Examples of Marketed Drugs Containing a Thiophene Moiety
| Drug Name | Therapeutic Class |
| Clopidogrel | Antiplatelet Agent |
| Olanzapine | Antipsychotic |
| Tiotropium | Anticholinergic (for COPD) |
| Duloxetine | Antidepressant |
| Sertaconazole | Antifungal |
The presence of the isobutyl group in this compound can favorably influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability. This makes it an attractive starting material for the synthesis of novel therapeutic agents.
Caption: Synthetic pathways from this compound to potential drug candidates.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials.
It is recommended to consult the supplier-provided SDS for the most up-to-date and specific safety information before handling this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the amenability of its aldehyde group to further chemical modification make it a valuable tool for medicinal chemists. The thiophene core is a well-established pharmacophore, and the isobutyl substituent can impart desirable physicochemical properties to lead compounds. This guide provides a foundational understanding of the procurement, synthesis, quality control, and potential applications of this compound, empowering researchers to effectively utilize this important chemical intermediate in their scientific endeavors.
References
-
(n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Wiley. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde. Wiley. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
-
IndiaMART. (n.d.). Thiophene -2- carbaldehyde, Purity: 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Thioester supporting info. Retrieved from [Link]
-
(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum [chemicalbook.com]
- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzaldehyde;5-methylthiophene-2-carbaldehyde | C13H12O2S | CID 17816411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling reactions using 5-Isobutylthiophene-2-carbaldehyde derivatives
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Isobutylthiophene-2-carbaldehyde Derivatives
Executive Summary
This application note details the protocols for functionalizing This compound derivatives via Suzuki-Miyaura cross-coupling. Thiophene-2-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings in kinase inhibitors and anti-inflammatory agents. However, the presence of the sulfur atom (a potential catalyst poison) and the electron-withdrawing aldehyde group presents specific synthetic challenges.
This guide focuses on the C3-functionalization of the this compound core. We provide a robust, self-validating protocol using Buchwald-type ligands to overcome sulfur coordination and ensure high turnover numbers (TON).
Critical Analysis: Substrate & Catalyst Logic
The Substrate: this compound
The molecule features two distinct electronic environments:
-
C2-Aldehyde: Strongly electron-withdrawing (-M, -I). It deactivates the ring toward electrophilic attack but activates C-Halogen bonds for oxidative addition in Pd-catalyzed cycles.
-
C5-Isobutyl: Electron-donating (+I) and sterically bulky. It stabilizes the ring but blocks the C5 position.
Target Derivative for Coupling: To build complexity, we utilize 3-bromo-5-isobutylthiophene-2-carbaldehyde . Functionalizing the C3 position (ortho to the aldehyde) creates a trisubstituted thiophene, a geometry often required to induce "twist" in biaryl drug candidates to improve solubility or receptor fit.
The Challenge: Thiophene Poisoning
Thiophene sulfur can coordinate to Palladium (Pd), displacing standard phosphine ligands and forming inactive species.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos , XPhos ).[1] The steric bulk of these ligands prevents the sulfur atom from coordinating to the Pd center, while their electron-rich nature facilitates oxidative addition of the aryl bromide.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in preventing sulfur poisoning.
Figure 1: Catalytic cycle emphasizing the protective role of SPhos ligand against thiophene sulfur coordination.
Experimental Protocol: C3-Arylation
This protocol describes the coupling of 3-bromo-5-isobutylthiophene-2-carbaldehyde with a generic Aryl Boronic Acid .
Reagent Table
| Component | Equiv. | Role | Notes |
| 3-Bromo-5-isobutylthiophene-2-carbaldehyde | 1.0 | Electrophile | Limiting reagent. |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete conversion. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(II). |
| SPhos | 0.04 (4 mol%) | Ligand | Prevents poisoning; high activity. |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Mild enough to preserve aldehyde; buffers reaction. |
| Toluene / Water (10:1) | Solvent | - | Biphasic system dissolves inorganic base and organics. |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a distinct vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small volume of Toluene.
-
Stir at room temperature for 10 minutes. The solution should turn from orange to bright yellow/pale yellow, indicating the formation of the active catalytic species. Why: Pre-forming the catalyst prevents "naked" Pd from being sequestered by the thiophene sulfur immediately upon addition.
Step 2: Reaction Assembly
-
To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:
-
3-Bromo-5-isobutylthiophene-2-carbaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
K₃PO₄ (2.0 equiv)
-
-
Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times). Oxygen inhibits the catalytic cycle.
-
Add the Toluene/Water solvent mixture (degassed) via syringe.
-
Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.
Step 3: Execution
-
Thermal: Heat to 80°C - 90°C for 4–12 hours. Monitor via LC-MS.
-
Microwave: Heat to 100°C for 30–60 minutes.
Step 4: Workup & Purification
-
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (x1) and brine (x1).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note: The aldehyde product is usually UV-active and distinct from the starting bromide.
Workflow Optimization Diagram
Figure 2: Optimization workflow for maximizing yield in thiophene couplings.
Troubleshooting Guide
| Observation (LC-MS) | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Poisoning | Switch to XPhos Pd G3 precatalyst (more robust). Increase catalyst loading to 5 mol%. |
| De-brominated Product | Protodehalogenation | The reaction is "too hot" or solvent is wet (proton source). Switch to anhydrous Dioxane/K₃PO₄. Lower temperature. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Oxygen leak in the system. Ensure rigorous degassing. Reduce excess boronic acid. |
| Aldehyde Degradation | Base Sensitivity | The aldehyde is undergoing Cannizzaro reaction. Switch from K₂CO₃ to weaker base like K₃PO₄ or KF . |
References
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Source: MDPI / Molecules. Context: Establishes the baseline conditions for coupling aryl boronic acids to thiophene-2-carbaldehydes. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Thiophene Derivatives. Source: Organic Chemistry Portal. Context: Provides mechanistic insights into the oxidative addition rates of halothiophenes. URL:[Link]
Sources
Application Note: Strategic Utilization of 5-Isobutylthiophene-2-carbaldehyde in Solution-Processable Organic Semiconductors
Part 1: Introduction & Strategic Rationale
The "Alkyl Chain Engineering" Advantage
In the development of organic photovoltaics (OPV) and organic field-effect transistors (OFETs), the electronic performance of a material is dictated by its conjugated backbone, but its processability and morphology are dictated by its side chains.
5-Isobutylthiophene-2-carbaldehyde (CAS: 104804-16-2) represents a critical "Goldilocks" intermediate in this landscape.[1] Unlike its linear counterparts (n-butyl or n-hexyl), the isobutyl group introduces
-
Solubility vs. Packing: The steric bulk of the isobutyl group disrupts excessive
-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> stacking just enough to significantly enhance solubility in non-chlorinated solvents (e.g., toluene, o-xylene) without destroying the ordered packing required for charge transport. -
Reactive Handle: The C-2 aldehyde serves as a versatile "hook" for Knoevenagel condensations, Schiff base formation, or Wittig reactions, allowing the rapid construction of Donor-Acceptor (D-A) architectures.[1]
Core Applications
-
Organic Semiconductors: Precursor for small-molecule acceptors (SMAs) or monomers for low-bandgap polymers.[1]
-
Chemosensors: Synthesis of Schiff base ligands for colorimetric detection of heavy metals (
, ). -
Corrosion Inhibitors: The sulfur-rich thiophene ring combined with the hydrophobic isobutyl tail forms excellent self-assembled monolayers (SAMs) on metal surfaces.[1]
Part 2: Application Workflows & Protocols
Workflow A: Synthesis of Donor-Acceptor (D-A) Monomers
Context: This protocol describes the conversion of this compound into a vinyl-terminated semiconductor precursor via Knoevenagel condensation. This is the standard route for creating "dye-like" small molecules for OPVs.[1]
1. Mechanistic Insight
The reaction utilizes a weak base (piperidine) to deprotonate the active methylene compound (e.g., Malononitrile). The resulting carbanion attacks the carbonyl carbon of the aldehyde. The isobutyl group remains inert but ensures the final product remains soluble in the reaction medium, preventing premature precipitation and oligomerization.[1]
2. Reagents & Equipment
-
Precursor: this compound (1.0 eq)[1]
-
Active Methylene: Malononitrile (1.2 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (ACN) – Green Chemistry compliant
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.[1]
3. Step-by-Step Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (approx. 1.68 g) of This compound in 30 mL of Ethanol.[1]
-
Activation: Add 12 mmol (0.79 g) of Malononitrile. Stir at room temperature for 5 minutes until fully dissolved.
-
Catalysis: Add 3-4 drops of Piperidine. Caution: Exothermic reaction may occur.[1]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot (
) should disappear, replaced by a highly colored (yellow/orange) product spot.
-
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to
in an ice bath. The isobutyl derivative typically crystallizes more slowly than the methyl analog due to steric hindrance.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Isolation: Filter the precipitate. Wash with cold ethanol (
) to remove unreacted aldehyde and catalyst. -
Purification: Recrystallize from hot ethanol or a Toluene/Hexane mix to achieve electronic-grade purity (>99.5%).
Data Output: Expected Yield & Properties
| Parameter | Value | Note |
| Yield | 85% - 92% | High efficiency due to aldehyde reactivity.[1] |
| Appearance | Bright Yellow/Orange Needles | Color indicates extended conjugation.[1] |
| Melting Point | Lower than methyl-analog (packing disruption). | |
| Solubility | Critical for spin-coating inks. |
Workflow B: Synthesis of Schiff Base Chemosensors
Context: The aldehyde group reacts with primary amines to form azomethines (
1. Protocol
-
Mixing: Combine this compound (1 eq) and a primary amine (e.g., 2-aminophenol for tridentate binding) (1 eq) in absolute ethanol.
-
Dehydration: Add activated 4Å molecular sieves to the flask to absorb water and drive the equilibrium forward.
-
Reflux: Reflux for 4 hours.
-
Workup: Filter hot to remove sieves.[1] Evaporate solvent to 20% volume and cool to precipitate the Schiff base.
Part 3: Visualization & Logic[1]
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the conversion of the isobutyl precursor into functional materials, highlighting the role of the alkyl chain.
Caption: Divergent synthesis pathways utilizing the aldehyde handle while leveraging the isobutyl group for solubility control.[1]
Diagram 2: Mechanism of Action in OPV
How the isobutyl-substituted molecule functions within a Bulk Heterojunction (BHJ) solar cell.
Caption: The critical role of the isobutyl side-chain in facilitating efficient charge separation by optimizing film morphology.
Part 4: References & Authority[1][2]
Primary Chemical Reference:
-
This compound. CAS No. 104804-16-2.[1][2] PubChem Compound Summary. National Center for Biotechnology Information. Link
Application References (Methodology & Context): 2. Knoevenagel Condensation in Organic Electronics:
- Mishra, A., et al. (2009). "Functionalized Thiophenes for Organic Photovoltaics." Chemical Reviews. Describes the general protocol for converting thiophene-carbaldehydes into active OPV materials. Link
- Alkyl Chain Engineering:
- Mei, J., & Bao, Z. (2014). "Side Chain Engineering in Solution-Processable Conjugated Polymers." Chemistry of Materials. Explains the physics behind why branched chains (like isobutyl) improve solubility. Link
- Schiff Base Synthesis Protocols:
- BenchChem Application Note. "Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde." (Homologous protocol applicable to the isobutyl derivative). Link
- Thiophene-Based Sensors:
- Idrees, M., et al. (2001).[3] "Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity." Oriental Journal of Chemistry. Provides the baseline reflux conditions used in Workflow B. Link
Disclaimer: The protocols provided are for research purposes only. This compound is a chemical intermediate; users must consult the Safety Data Sheet (SDS) and adhere to local laboratory safety regulations regarding thiophene derivatives.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Isobutylthiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Isobutylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we will delve into the nuances of the Vilsmeier-Haack reaction, the primary method for this transformation, and provide practical, field-tested advice to overcome common experimental hurdles.
Overview of the Synthesis: The Vilsmeier-Haack Reaction
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-isobutylthiophene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃)[1][2].
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile and attacks the electron-rich thiophene ring[3][4]. For 2-substituted thiophenes with an electron-donating alkyl group like isobutyl, the formylation predominantly occurs at the vacant α-position (the 5-position) due to the directing effect of the substituent and the higher stability of the resulting intermediate[1][5][6]. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[2][4].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and offers actionable solutions.
Q1: My reaction yield is consistently low, or I'm not getting any product. What are the likely causes and how can I fix this?
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly susceptible to moisture. Any water present in the reagents or glassware will decompose the reagent, leading to a failed reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous DMF and freshly opened or distilled POCl₃. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering with the reaction[1].
-
-
Insufficient Reaction Temperature: The formylation of 2-alkylthiophenes may require gentle heating to proceed at a reasonable rate.
-
Solution: After the initial formation of the Vilsmeier reagent at a low temperature (typically 0-10 °C), and the subsequent addition of 2-isobutylthiophene, the reaction mixture may need to be warmed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) while gradually increasing the temperature, for instance, to 40-50 °C[1].
-
-
Purity of Starting Material: Impurities in the 2-isobutylthiophene can inhibit the reaction or lead to unwanted side products.
-
Solution: Purify the 2-isobutylthiophene by distillation before use if its purity is questionable.
-
Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What's causing this and how can I prevent it?
Potential Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can lead to polymerization or decomposition of the thiophene ring and the product, resulting in the formation of intractable tars[1].
-
Solution: Maintain careful control over the reaction temperature. The addition of POCl₃ to DMF and the subsequent addition of 2-isobutylthiophene should be done at a controlled low temperature (e.g., 0-10 °C)[1]. If heating is required, increase the temperature gradually and monitor the reaction closely.
-
-
Incorrect Order of Reagent Addition: Adding the reagents in the wrong order can lead to uncontrolled reactions and polymerization.
-
Solution: Always prepare the Vilsmeier reagent first by slowly adding POCl₃ to DMF. Then, add the 2-isobutylthiophene to the pre-formed Vilsmeier reagent.
-
Q3: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity?
Potential Causes & Solutions:
-
Reaction Conditions Favoring the Formation of the 3-formyl Isomer: While formylation at the 5-position is strongly favored, certain conditions can lead to the formation of the 2-isobutylthiophene-3-carbaldehyde regioisomer.
-
Solution: Lower reaction temperatures generally favor higher regioselectivity[1]. The choice of solvent can also play a role; while DMF is the standard, exploring other anhydrous solvents might be beneficial in problematic cases. The steric bulk of the Vilsmeier reagent can also influence regioselectivity[7].
-
Q4: I'm having difficulty isolating and purifying the final product. What are some tips for a cleaner work-up and purification?
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during the work-up.
-
Emulsion Formation During Extraction: The presence of DMF and other reaction byproducts can sometimes lead to the formation of emulsions during the aqueous work-up and extraction, making phase separation difficult.
-
Solution: If an emulsion forms, adding a saturated brine solution can help to break it. Allow the mixture to stand for a longer period to allow for better phase separation.
-
-
Inefficient Purification: The product may be contaminated with unreacted starting material or other impurities.
-
Solution: Column chromatography on silica gel is a common and effective method for purifying the final product. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate or dichloromethane, can be used to separate the desired product from impurities[4]. Distillation under reduced pressure is another option if the product is a liquid and thermally stable.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of reagents for the Vilsmeier-Haack reaction? A1: A common molar ratio for the formylation of thiophenes is approximately 1 equivalent of the thiophene substrate to 1.1-1.5 equivalents of the Vilsmeier reagent (formed from equimolar amounts of DMF and POCl₃)[8]. However, optimization of these ratios may be necessary for specific substrates.
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., hexane/ethyl acetate) to track the disappearance of the starting material (2-isobutylthiophene) and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: Is it possible to get di-formylation of the thiophene ring? A3: While mono-formylation is the predominant outcome, under harsh reaction conditions or with a large excess of the Vilsmeier reagent, di-formylation can occur, though it is less common for 2-substituted thiophenes.
Q4: What are the safety precautions I should take when performing a Vilsmeier-Haack reaction? A4: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The reaction is also exothermic, so proper temperature control is essential.
Experimental Protocols & Data
Detailed Experimental Protocol for the Synthesis of this compound
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0-5 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: To this mixture, add 2-isobutylthiophene (1.0 eq.) dropwise via the dropping funnel, again maintaining the temperature below 10 °C.
-
Reaction: After the addition of 2-isobutylthiophene, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with a saturated brine solution, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Typical Reagent Quantities and Expected Yield
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) | Example Quantity (for 10g 2-isobutylthiophene) |
| 2-Isobutylthiophene | 1.0 | 140.25 | 0.966 | 10.0 g (71.3 mmol) |
| N,N-Dimethylformamide (DMF) | 1.2 | 73.09 | 0.944 | 6.25 g (85.6 mmol) |
| Phosphorus Oxychloride (POCl₃) | 1.1 | 153.33 | 1.645 | 12.0 g (78.4 mmol) |
| Product | 168.26 | |||
| Expected Yield | ~70-85% |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low or no product yield.
References
- BenchChem. (2025). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
-
Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Meth-Cohn, O., & Narine, B. (1981). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Journal of Chemical Research, Synopses, (12), 326–327.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
- Hossain, M. A., & Al-Majid, A. M. (2015). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 20(8), 13686–13695.
- Hossain, M. A., & Al-Majid, A. M. (2015). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2015(4), M873.
- Sridhar, R., & Perumal, P. T. (2005). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of the Indian Chemical Society, 82(11), 991-1003.
-
J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. [Link]
- Rieke, R. D., & Wu, X. (1995). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 28(20), 6947–6955.
- Cui, B., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Organic Process Research & Development, 15(4), 899-908.
- Google Patents. (1956). Preparation of thiophene-2-aldehydes. US2741622A.
- Kumar, S., & Singh, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Tetrahedron Letters, 54(31), 4079-4082.
-
Organic Syntheses. (n.d.). 2-thenaldehyde. [Link]
-
Paganelli, S., Tassini, R., & Piccolo, O. (2012). Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and 5‐ethylthiophen‐2‐carbaldehyde (III b). ResearchGate. [Link]
- Google Patents. (2012). Synthesis method of 2-thiophenecarboxaldehyde. CN102627627A.
- Al-Shehri, A. S., & Al-Ghamdi, A. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: The Vilsmeier-Haack Reaction of Thiophenes
Welcome to the technical support guide for the Vilsmeier-Haack formylation of thiophenes. This resource is designed for chemistry professionals navigating the complexities of this powerful synthetic transformation. Here, we address common challenges encountered in the lab, providing expert insights and actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction, and why is it used for thiophenes?
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as thiophene.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4][5]
Thiophenes are excellent substrates for this reaction due to the electron-rich nature of the heterocyclic ring, which makes them sufficiently nucleophilic to attack the relatively weak electrophile of the Vilsmeier reagent.[4][6] This method is often preferred over harsher formylation techniques like Friedel-Crafts reactions because it proceeds under milder conditions and demonstrates high regioselectivity, typically favoring the C2 (α) position of the thiophene ring.[7][8]
Reaction Mechanism & Core Principles
Understanding the reaction mechanism is critical for effective troubleshooting. The process occurs in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][7][9]
-
Electrophilic Attack & Hydrolysis: The electron-rich thiophene ring attacks the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium ion intermediate.[4] This intermediate is then hydrolyzed during the aqueous workup to yield the final thiophene-carboxaldehyde.[1][3]
Troubleshooting Guide
Q2: My reaction shows no conversion or very low yield. What are the likely causes?
This is the most common issue. A systematic check of reagents, conditions, and substrate reactivity is necessary.
Strategies for Controlling Regioselectivity:
-
To favor the C2-formylated product (on a 3-substituted thiophene): Use a small, standard Vilsmeier reagent (DMF/POCl₃). This minimizes steric hindrance, allowing the reaction to proceed at the most electronically activated C2 position. [10]* To favor the C5-formylated product (on a 3-substituted thiophene): Use a bulkier Vilsmeier reagent. This can be generated by replacing DMF with a larger N-substituted formamide, such as N-formylindoline or N-methylformanilide. [10]The increased steric bulk of the electrophile will disfavor attack at the more hindered C2 position and promote attack at the C5 position.
Q4: The workup is difficult, forming emulsions, or the product seems unstable. What are the best practices for isolation and purification?
A clean workup is essential for obtaining a pure product.
Workup Protocol Best Practices:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. The reaction must be carefully quenched by slowly adding it to a vigorously stirred mixture of ice and a mild base, such as a saturated aqueous solution of sodium acetate or sodium bicarbonate. [9][11]This hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts. Caution: This process is exothermic and can release gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether. [9]If emulsions form, adding brine can help break them up.
-
Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining dimethylamine, followed by a saturated sodium bicarbonate solution, and finally brine. [8]4. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification and Stability:
-
Purification: The crude product is typically purified by silica gel column chromatography or vacuum distillation. [8][9]* Stability: Some formylated thiophenes, particularly those with hydroxyl groups, can be unstable and may decompose or discolor upon storage. [12]It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures.
Standard Experimental Protocol
This protocol is a general guideline for the formylation of unsubstituted thiophene. It should be adapted based on the specific substrate and safety considerations.
Protocol: Vilsmeier-Haack Formylation of Thiophene to Thiophene-2-carboxaldehyde
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.0 mol).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0 mol) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The mixture may become a viscous liquid or a solid salt. [8][11]
-
-
Reaction with Thiophene:
-
Add thiophene (1.1 mol) to the Vilsmeier reagent at a rate that keeps the internal temperature between 25-35°C. A cold-water bath may be necessary to control the exotherm. [8] * Once the addition is complete, continue stirring at this temperature for 2 hours. [8] * Remove the cooling bath and allow the reaction to stir at room temperature for an additional 15 hours or until TLC analysis indicates consumption of the starting material. [8]
-
-
Workup and Isolation:
-
Pour the dark reaction mixture slowly into a vigorously stirred beaker containing 400 g of crushed ice. [8] * Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash twice with dilute HCl, twice with saturated NaHCO₃ solution, and finally with brine. [8] * Dry the ether solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to yield thiophene-2-carboxaldehyde as a clear liquid. [8]
-
References
- Al-Mulla, A. (2012). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. RSC Publishing.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Source Not Specified].
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
- PubMed. (n.d.). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. PubMed.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- TCI EUROPE N.V. (n.d.). Vilsmeier-Haack Reaction. TCI EUROPE N.V..
- J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
- ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate.
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.
- ResearchGate. (2019). Preparing Vilsmeier reagent?. ResearchGate.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Formylation of Thiophene. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. BenchChem.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 5-Isobutylthiophene-2-carbaldehyde Synthesis
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ISO-THIO-5-CHO Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
This technical guide addresses the optimization of the Vilsmeier-Haack formylation of 2-isobutylthiophene to produce 5-isobutylthiophene-2-carbaldehyde. While thiophene substrates are generally electron-rich and reactive, the presence of the isobutyl group at the C2 position dictates specific steric and electronic considerations to ensure high regioselectivity (C5 formylation) and minimize polymerization or dealkylation side reactions.
Module 1: Reaction Mechanism & Logic
Q: Why is Vilsmeier-Haack the preferred route over direct lithiation/formylation for this specific substrate?
A: While lithiation (n-BuLi followed by DMF) is viable, it requires cryogenic conditions (-78 °C) and strictly anhydrous environments. The Vilsmeier-Haack reaction offers a robust, scalable alternative that operates at mild temperatures. Crucially, the Vilsmeier reagent (chloromethyleniminium salt) is a "soft" electrophile, which highly favors the alpha-position (C5) of the thiophene ring due to the directing effect of the sulfur atom and the existing alkyl group, minimizing C3/C4 isomers [1][2].
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the C5 position.
Module 2: Critical Reagent Quality (Pre-Check)
Q: My yield fluctuates between batches. What is the most likely culprit?
A: The most common silent killer in Vilsmeier reactions is moisture in the DMF .
-
The Issue: POCl3 reacts violently with water to form phosphoric acid and HCl. This not only consumes the reagent but generates excess heat and acid, which can polymerize the electron-rich thiophene substrate.
-
The Fix: Ensure DMF is anhydrous (<50 ppm water). If using a fresh bottle, verify it hasn't absorbed atmospheric moisture.
-
POCl3 Quality: POCl3 should be a clear, colorless liquid. A yellow/orange tint indicates decomposition (formation of HCl and polyphosphoric acids). Distill prior to use if discoloration is observed.[1]
Module 3: Optimized Protocol & Parameters
Standard Operating Procedure (SOP) Scale: 10 mmol basis
-
Reagent Formation: In a flame-dried flask under Ar/N2, cool DMF (1.2 eq, dry) to 0 °C.
-
Activation: Dropwise add POCl3 (1.1 eq) . Note: Exothermic.[1][2] Maintain internal temp < 10 °C. Stir for 30 min at 0-5 °C to form the white/yellowish Vilsmeier salt precipitate.
-
Substrate Addition: Dilute the salt with a minimal amount of solvent (DCE or excess DMF) if too thick. Add 2-Isobutylthiophene (1.0 eq) dropwise.
-
Reaction: Warm to Room Temperature (20-25 °C) . Monitor by TLC/HPLC.
-
Optimization Tip: If conversion is <90% after 2 hours, heat to 60 °C. Do not exceed 80 °C to avoid "tarring" (polymerization).
-
-
Quench/Hydrolysis: Pour mixture into Ice/Sodium Acetate (aq) . Stir vigorously for 1 hour. The pH should be buffered to ~5-6.
-
Why Acetate? Strong bases (NaOH) can cause Cannizzaro reactions or aldol condensations on the newly formed aldehyde.
-
Parameter Optimization Table
| Parameter | Recommended Range | Impact of Deviation |
| POCl3 Equivalents | 1.1 – 1.3 eq | < 1.0: Incomplete conversion. > 1.5: Increased chlorinated byproducts (5-chloro-2-isobutylthiophene). |
| Temperature | 0 °C → 25 °C | High (>80°C): Polymerization of thiophene ring. Low (<0°C): Slow kinetics, moisture uptake risk. |
| Solvent | DMF (Neat) or DCE | DCM: Boiling point too low for sluggish substrates. Toluene: Poor solubility of iminium salt. |
| Hydrolysis pH | 4.0 – 6.0 | pH > 9: Aldehyde degradation. pH < 2: Incomplete hydrolysis of iminium salt. |
Module 4: Troubleshooting Guide
Issue 1: "I see a new spot on TLC that isn't my product, and the mass is M+34."
-
Diagnosis: You have formed 5-chloro-2-isobutylthiophene .
-
Cause: This occurs when the intermediate iminium salt is heated too high or allowed to stand too long in the presence of excess POCl3, leading to ipso-substitution or chlorination [3].
-
Solution:
-
Reduce reaction temperature.
-
Quench immediately upon consumption of starting material.[3]
-
Reduce POCl3 equivalents to 1.05.
-
Issue 2: "The reaction mixture turned into a black tar/solid."
-
Diagnosis: Polymerization of the thiophene substrate.[1]
-
Cause: Thiophenes are acid-sensitive. The generation of HCl during the Vilsmeier adduct formation, combined with heat, initiated cationic polymerization.
-
Solution:
-
Use 1,2-Dichloroethane (DCE) as a solvent to dilute the reaction heat.
-
Ensure strict temperature control during the POCl3 addition (keep < 5 °C).
-
Issue 3: "Low yield after workup, but reaction looked good on TLC."
-
Diagnosis: Incomplete hydrolysis of the iminium salt. The intermediate is water-soluble and will be lost in the aqueous layer if not fully converted to the aldehyde.
-
Solution:
-
Extend the quenching time. The biphasic mixture (organic/water) needs vigorous stirring for at least 30-60 minutes.
-
Warm the quench mixture slightly (to 40-50 °C) if the iminium salt is stubborn [4].
-
Module 5: Safety & Handling
-
Thiophene Aldehydes: Known skin sensitizers and irritants. Use gloves and a fume hood.
-
POCl3: Highly corrosive and water-reactive. Keep a bucket of sand or dry lime nearby for spills; never use water to clean a POCl3 spill.
-
Waste Disposal: The aqueous waste will contain phosphorous acid and HCl. Neutralize with bicarbonate before disposal.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
-
Campaigne, E., & Archer, W. L. (1953). The Vilsmeier-Haack Reaction with Thiophene Compounds. Journal of the American Chemical Society. Link
-
Vogt, E. J., et al. (2012). Ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. Link
-
BenchChem. (2025).[1][3][4][5] Optimization of Vilsmeier-Haack reaction parameters. Link
Sources
Technical Support Center: Purification of 5-Isobutylthiophene-2-carbaldehyde
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the purification of 5-Isobutylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. As there is limited literature specifically detailing the purification of this exact molecule, the protocols and advice provided herein are synthesized from established principles for analogous aromatic and thiophene-based aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of your sample is largely dictated by the synthetic route employed. However, common impurities for this class of compound include:
-
Unreacted Starting Materials: Such as 2-isobutylthiophene if the aldehyde was introduced via formylation.
-
Over-oxidation Products: The corresponding carboxylic acid, 5-isobutylthiophene-2-carboxylic acid, is a very common impurity formed by exposure to air.[1]
-
Byproducts from Synthesis: Depending on the specific reagents used (e.g., in Vilsmeier-Haack or lithiation-formylation reactions), various side products can arise.[2][3]
-
Polymerization Products: Thiophene-2-carbaldehydes can be susceptible to acid-catalyzed polymerization, resulting in dark, tarry materials.[4]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, THF, hexanes, ethyl acetate).
A preliminary analysis by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and extent of these impurities before selecting a purification strategy.
Q2: My compound is a yellow to brown oil. Is this normal, and can the color be removed?
A2: While pure thiophene-2-carbaldehyde is a colorless liquid, it is known to develop a yellow or amber color upon storage, likely due to minor oxidation or oligomerization.[5] The presence of a dark brown color, however, often indicates more significant impurities, such as polymeric byproducts. Most of the purification techniques discussed below will aid in removing these color-forming impurities.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a primary and highly effective method for purifying liquid aldehydes like this one, especially for removing non-volatile impurities (e.g., salts, baseline material on TLC) and separating components with sufficiently different boiling points.
Given the structural similarity to other aromatic aldehydes, fractional distillation under reduced pressure is the recommended approach to prevent thermal degradation and handle compounds with high boiling points.[6][7] It is crucial to use a vacuum to lower the boiling point and an inert atmosphere (e.g., nitrogen) to prevent oxidation at high temperatures.[6]
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for the most effective purification techniques. The choice of method depends on the specific impurities present, the required final purity, and the scale of your experiment.
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Method 1: Vacuum Fractional Distillation
When to Use: This is the best first-line approach for removing non-volatile materials, residual high-boiling solvents, or impurities with a boiling point difference of >25-30 °C.
Causality: Distillation separates liquids based on differences in their vapor pressures (boiling points). By heating the mixture, the component with the higher vapor pressure (lower boiling point) will vaporize more readily. In a fractional distillation, the fractionating column provides a large surface area for repeated vaporization-condensation cycles, which greatly enhances the separation efficiency between liquids with close boiling points.[7][8] Using a vacuum is critical as it lowers the boiling point required, preventing potential decomposition of the aldehyde at high temperatures.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Add the crude this compound and a magnetic stir bar or a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-15 mmHg).[6]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun). When the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to break the vacuum.
| Parameter | Recommended Setting | Rationale |
| Pressure | 1-15 mmHg | Lowers boiling point to prevent thermal decomposition.[6] |
| Heating | Gentle, gradual increase | Prevents bumping and ensures smooth boiling. |
| Thermometer Placement | Bulb just below the sidearm of the distillation head | To accurately measure the temperature of the vapor entering the condenser. |
Method 2: Column Chromatography
When to Use: Ideal for separating compounds with very similar boiling points or for removing polar impurities like the corresponding carboxylic acid or baseline material that distillation cannot remove.[1][9]
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10] Less polar compounds have a weaker interaction with the polar silica gel and will travel down the column faster with a non-polar eluent. More polar impurities will adhere more strongly and elute later, or can be eluted with a more polar solvent system.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurities. For thiophene aldehydes, systems like hexane/ethyl acetate or petroleum ether/dichloromethane are common starting points.[9][11]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If impurities are close in polarity, a shallow gradient elution (gradually increasing the proportion of the more polar solvent) can improve separation.[10]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting:
-
Compound Degradation on Silica: Some aldehydes can be sensitive to the acidic nature of silica gel.[10] If you observe streaking or decomposition on TLC, consider deactivating the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine.[10] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.
Method 3: Purification via Bisulfite Adduct Formation
When to Use: This is a highly selective and scalable chemical method for separating aldehydes from non-carbonyl-containing impurities, particularly when the main impurity is the corresponding alcohol or other non-aldehyde byproducts.[12][13] It is especially effective for removing the aldehyde from a mixture where the other components are desired.[14]
Causality: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct.[14][15] Most other functional groups do not react. This allows for the selective removal of the aldehyde from an organic mixture into an aqueous phase or as a filterable solid. The pure aldehyde can then be regenerated by treating the adduct with a base or acid.[12][16]
Caption: Reversible formation of the aldehyde-bisulfite adduct.
Experimental Protocol:
-
Adduct Formation: Dissolve the crude aldehyde mixture in a suitable solvent like methanol or ethanol.[12][17] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake or stir vigorously.[12][13] The bisulfite adduct may precipitate as a white solid.
-
Isolation of Adduct:
-
If a solid precipitates: Filter the solid adduct, wash it with a small amount of cold ethanol, followed by ether, to remove any adhering organic impurities.[17]
-
If no solid forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake and separate the layers. The adduct will be in the aqueous layer, while non-aldehyde impurities remain in the organic layer.[13][14]
-
-
Aldehyde Regeneration: Transfer the isolated adduct (either the solid or the aqueous solution) to a flask. Add an organic solvent (e.g., diethyl ether) to extract the aldehyde as it is regenerated. While stirring, slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) or an acid (e.g., dilute HCl) until the adduct fully decomposes.[12][15]
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure aldehyde.
References
-
PrepChem.com. (n.d.). Synthesis of 5-(1-Octynyl)thiophene-2-carboxaldehyde. Retrieved from [Link]
- Michael, V. F. (1951). U.S. Patent No. 2,544,562. Washington, DC: U.S. Patent and Trademark Office.
- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Retrieved from [Link]
-
Al-Mashhadani, M. H., & Al-Jubori, A. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(2). Retrieved from [Link]
-
Boucher, M., Furigay, M., & Gibe, R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56952. Retrieved from [Link]
-
Gibe, R., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1184-1189. Retrieved from [Link]
- CN102627627A. (2012). Synthesis method of 2-thiophenecarboxaldehyde. Google Patents.
-
Kumar, S., & Kumar, V. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1023. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]
-
Aziz-ur-Rehman, et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14649-14664. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
- Rhodia Operations. (2015). U.S. Patent No. 9,018,421. Washington, DC: U.S. Patent and Trademark Office.
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. journalskuwait.org [journalskuwait.org]
- 5. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 6. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. 5-Phenylthiophene-2-carbaldehyde | 19163-21-4 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jove.com [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
Technical Support Center: 5-Isobutylthiophene-2-carbaldehyde Solubility & Handling
[1][2]
Executive Summary: The Chemical Context
5-Isobutylthiophene-2-carbaldehyde is a lipophilic heterocyclic aldehyde.[1][2] Its solubility profile is governed by two competing structural motifs: the non-polar 5-isobutylthiophene backbone and the polar, reactive 2-formyl (aldehyde) group.[1][2]
-
Primary State: Typically a colorless to pale yellow liquid or low-melting solid at room temperature.[1][2]
-
Key Challenge: While highly soluble in standard organic solvents (DCM, THF, Ethyl Acetate), users frequently encounter "pseudo-solubility" issues caused by oxidation (formation of the carboxylic acid) or phase separation (oiling out) in non-polar solvents at low temperatures.[1][2]
This guide provides authoritative troubleshooting for solubilizing, handling, and purifying this compound, treating it as a dynamic chemical system rather than a static reagent.
Troubleshooting Guide (Q&A)
Issue 1: "My clear oil has developed a white precipitate that won't dissolve in hexanes."
Diagnosis: Oxidative Degradation. Thiophene aldehydes are susceptible to autoxidation in air, converting the aldehyde (-CHO) into the corresponding carboxylic acid (-COOH).[1][2] 5-Isobutylthiophene-2-carboxylic acid is significantly more polar and has a higher melting point than the aldehyde.[1][2] It is often insoluble in non-polar solvents like hexanes or pentane, appearing as a white solid or gum.[1][2]
Corrective Action:
-
Filter: Remove the solid precipitate (the acid impurity).[1][2]
-
Wash: Dissolve the filtrate (aldehyde) in Diethyl Ether or EtOAc and wash with saturated aqueous NaHCO₃ . This converts any remaining dissolved acid into its water-soluble carboxylate salt, removing it from the organic phase.[1][2]
-
Prevent: Store the purified aldehyde under an inert atmosphere (Nitrogen/Argon) at 4°C.
Issue 2: "The compound oils out when I try to recrystallize it from cold pentane."
Diagnosis: Phase Separation (Oiling Out). The isobutyl group adds significant lipophilicity and steric bulk, often preventing efficient crystal packing.[1][2] Instead of crystallizing, the compound forms a second liquid phase (oil) as the temperature drops.[1][2]
Corrective Action:
-
Switch Solvent System: Move to a mixed-solvent system . Dissolve the oil in a minimum amount of a polar solvent (e.g., DCM or Ethanol) and slowly add a non-polar anti-solvent (Hexane) until turbidity persists.[1][2]
-
Seeding: If a solid sample is available, seed the oil at 0°C.
-
Alternative Purification: Abandon crystallization.[1][2] Use Vacuum Distillation (Kugelrohr) or the Bisulfite Adduct Protocol (see Section 4) for purification.[1][2]
Issue 3: "I cannot get the compound to react in aqueous/organic biphasic conditions."
Diagnosis: Mass Transfer Limitation. The isobutyl chain makes the molecule highly hydrophobic (LogP ~2.5–3.0).[1][2] It will remain almost exclusively in the organic phase, preventing reaction with water-soluble reagents (e.g., oxidants, reducing agents) unless phase transfer catalysis is used.[1][2]
Corrective Action:
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Application Notes |
| Chlorinated | DCM, Chloroform | Excellent | Ideal for extraction and general reactions.[1][2] |
| Ethers | THF, Diethyl Ether, MTBE | Excellent | Preferred for lithiation/Grignard reactions.[1][2] |
| Esters | Ethyl Acetate | Good | Standard solvent for TLC and column chromatography.[1][2] |
| Alkanes | Hexane, Pentane, Heptane | Moderate/Variable | Soluble at RT; may oil out at -78°C or if impure.[1][2] |
| Alcohols | Methanol, Ethanol | Good | Soluble, but avoid acidic conditions (acetal formation).[1][2] |
| Water | Water | Insoluble | Requires surfactant or co-solvent.[1][2] |
Technical Protocols
Protocol A: The Bisulfite Purification Method
Best for: Separating the aldehyde from non-aldehyde impurities (e.g., starting materials, over-alkylated byproducts) without distillation.[1][2]
Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1][2] Impurities remain in the organic layer.[1][2]
Workflow Diagram:
Caption: Workflow for purifying lipophilic aldehydes using the reversible bisulfite adduct method.
Step-by-Step:
-
Dissolve the crude oil in a minimal amount of Ethanol (optional, aids phase transfer).[1][2]
-
Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).
-
Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form; this is normal.[1][2]
-
Wash the mixture with Diethyl Ether or Hexanes.[1][2] The impurities stay in the organic wash; the aldehyde is trapped in the aqueous phase (or the solid adduct).[1][2]
-
Regenerate the aldehyde by adding saturated Sodium Carbonate (Na₂CO₃) or 10% NaOH to the aqueous phase until pH > 10.
-
Extract the liberated aldehyde into DCM or Ethyl Acetate.[1][2]
-
Dry/Concentrate to yield pure compound.
Protocol B: Low-Temperature Lithiation Handling
Best for: Generating the aldehyde from 2-bromo-5-isobutylthiophene via Lithium-Halogen Exchange.[1][2]
Critical Solubility Check: At -78°C, the lithiated intermediate (5-isobutyl-2-lithiothiophene) can precipitate from pure Hexanes, trapping the reactive species and lowering yield.[1][2]
Recommendation: Use THF (Tetrahydrofuran) as the primary solvent.[1][2] If using n-BuLi in hexanes, ensure the final solvent ratio is at least 4:1 THF:Hexane .[1][2] The oxygen lone pairs in THF coordinate to the Lithium, breaking up aggregates and maintaining solubility at cryogenic temperatures.[1][2]
References
-
ChemicalBook. 5-Bromothiophene-2-carbaldehyde Properties & Solubility Data. (Analogous solubility behavior for 5-substituted thiophenes). Retrieved from .[1][2]
-
PubChem. 5-Butylthiophene-2-carbaldehyde (Compound Summary). National Library of Medicine.[1][2] (Homolog data used for lipophilicity extrapolation).[1][2] Retrieved from .[1][2]
-
The Good Scents Company. 5-Ethylthiophene-2-carbaldehyde Properties.[1][2] (Physical state and volatility data).[1][2][3][4][5] Retrieved from .[1][2]
-
MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (Protocol for lithiation and handling of alkyl-thiophene aldehydes). Retrieved from .[1][2]
Sources
- 1. 5-Butylthiophene-2-carbaldehyde | C9H12OS | CID 3710536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8 [thegoodscentscompany.com]
- 5. 5-Bromothiophene-2-carboxaldehyde | 4701-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Work-up procedure optimization for 5-Isobutylthiophene-2-carbaldehyde
Technical Support Center: 5-Isobutylthiophene-2-carbaldehyde
Introduction: Navigating the Post-Synthesis Landscape
Welcome to the dedicated technical guide for the work-up and purification of this compound. This molecule, a key intermediate in the development of various fine chemicals and pharmaceutical agents, is commonly synthesized via the Vilsmeier-Haack formylation of 2-isobutylthiophene[1]. While the synthesis itself is robust, the success of the overall process hinges on an efficient and intelligent work-up procedure. The crude reaction mixture is often a complex matrix containing the desired product, unreacted starting materials, the Vilsmeier reagent's byproducts, and residual high-boiling solvents like N,N-Dimethylformamide (DMF).
This guide is structured as a troubleshooting resource to address the specific, practical challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to make informed decisions and adapt the protocol to your specific experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers during the purification of this compound.
Q1: My crude reaction mixture is a dark, viscous, and difficult-to-handle oil after quenching. What are the primary components, and why is it so messy?
A: This is a very common observation. The viscosity and color are due to a combination of factors:
-
Vilsmeier Complex Residue: The reaction between DMF and a halogenating agent like phosphorus oxychloride (POCl₃) forms the electrophilic Vilsmeier reagent[1]. Incomplete hydrolysis of this reagent and its subsequent intermediates can lead to polymeric or tar-like materials.
-
Residual DMF: DMF is a high-boiling point (153 °C) solvent that is miscible with both aqueous and many organic phases, making it difficult to remove through simple extraction. It contributes significantly to the volume and viscosity of the crude product.
-
Phosphoric Acid Byproducts: If POCl₃ was used, its hydrolysis produces phosphoric acid. Neutralizing this with a base (e.g., NaOH) creates inorganic phosphate salts that can sometimes precipitate or form sludges if not sufficiently diluted.
-
Product Instability: Thiophene aldehydes can be sensitive. Under the harsh acidic conditions of the reaction, minor side reactions or polymerization can occur, contributing to the color[2].
The key is a controlled and thorough quench. The reaction should be quenched by slowly adding the reaction mixture to a vigorously stirred vessel of ice water. This dissipates the heat from the exothermic hydrolysis of the Vilsmeier intermediate and any remaining POCl₃, minimizing the formation of degradation byproducts[3][4].
Q2: I'm struggling to completely remove DMF during the aqueous work-up. My NMR spectrum shows a persistent peak around 8.0 ppm. How can I get rid of it?
A: This is a classic challenge. Due to its high water solubility, a significant amount of DMF will remain in the organic layer even after several water washes. To effectively remove it:
-
Increase Wash Volume & Frequency: Instead of 2-3 washes with water, perform 5-7 washes with a larger volume of water or, more effectively, a dilute brine solution (5% NaCl). The salt reduces the solubility of organic compounds (including DMF, to some extent) in the aqueous phase, improving partitioning into the aqueous layer.
-
Back-Extraction: After your initial extraction, you can perform a back-extraction. Isolate the organic layer, and wash it repeatedly with fresh water.
-
Acidic Wash (Cautionary): A wash with dilute HCl can protonate the DMF, forming the dimethylaminium salt, which is highly water-soluble. However, this re-acidifies the medium, which could be detrimental to the aldehyde product. This step should only be considered if the product is stable to brief acid exposure.
Ultimately, small amounts of DMF may co-distill with the product under vacuum. The most definitive removal method for stubborn residues is a subsequent purification step, such as bisulfite extraction or careful column chromatography.
Q3: My product yield is low, and I suspect I'm losing product during the neutralization and extraction steps. How can I optimize this?
A: Product loss during work-up often stems from two main issues: incomplete extraction or physical loss through emulsions.
-
Emulsion Formation: The presence of salts and viscous materials can lead to the formation of stable emulsions at the aqueous-organic interface. To combat this, add saturated brine (NaCl solution) during the washes. The increased ionic strength of the aqueous phase helps to break the emulsion. If an emulsion persists, allowing the separatory funnel to stand for an extended period (30-60 minutes) or gentle swirling, rather than vigorous shaking, can be effective.
-
Choosing the Right Extraction Solvent: Select a solvent that has high solubility for your product but low miscibility with water. Dichloromethane (DCM) or chloroform are often used initially[3][5], but ethyl acetate or diethyl ether are also excellent choices. Perform at least three extractions of the aqueous layer to ensure complete recovery of the product.
-
pH Control: During neutralization of the acidic quench solution, add your base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) slowly and with vigorous stirring while monitoring the pH. Over-shooting to a strongly basic pH can sometimes promote unwanted side reactions for aldehydes.
Q4: My final product purity is stuck at ~90-95%, with the main impurity being the starting material, 2-isobutylthiophene. Standard column chromatography gives poor separation. What is the best strategy?
A: This is an ideal scenario for purification via a reversible bisulfite adduct formation . This chemical extraction technique is highly selective for aldehydes and some reactive ketones[6][7][8].
-
The Chemistry: Aldehydes react with sodium bisulfite (NaHSO₃) in an aqueous solution to form a charged, water-soluble adduct. The non-polar, unreacted 2-isobutylthiophene has no such reactivity and will remain in the organic phase.
-
The Procedure:
-
Dissolve your impure product in a water-miscible solvent like methanol or THF to ensure good contact between phases[8].
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Dilute the mixture with an immiscible organic solvent (like diethyl ether or hexanes) and water.
-
Separate the layers. The organic layer now contains the 2-isobutylthiophene impurity, which can be discarded. The aqueous layer contains the water-soluble bisulfite adduct of your desired aldehyde.
-
To regenerate the aldehyde, treat the aqueous layer with a base (e.g., saturated NaHCO₃ solution or dilute NaOH) until the pH is >8[8][9]. This reverses the reaction, releasing the pure aldehyde.
-
Extract the regenerated aldehyde back into an organic solvent (e.g., ethyl acetate or DCM), wash with brine, dry over Na₂SO₄, and concentrate.
-
This method is exceptionally effective for separating aldehydes from non-carbonyl impurities with similar polarities[6].
Q5: My purified this compound darkens from a pale yellow to a dark amber/brown color upon storage. Is this decomposition, and how can I prevent it?
A: Yes, this color change indicates product instability, likely due to two processes:
-
Oxidation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (5-isobutylthiophene-2-carboxylic acid). While this impurity is often colorless, the initial stages of oxidation can involve radical intermediates that are colored.
-
Polymerization: Thiophene derivatives, especially those with electron-donating groups like isobutyl, can be prone to slow polymerization or degradation over time, particularly when exposed to light or trace acid/base impurities[2].
Prevention Strategies:
-
High Purity: Ensure the final product is free of acidic or basic residues from the work-up. A final wash with deionized water and careful drying are essential.
-
Inert Atmosphere: Store the purified product under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Cold and Dark Storage: Store the vial in a freezer (-20 °C) and wrap it in aluminum foil to protect it from light.
-
Solvent Storage: For long-term storage, consider dissolving the aldehyde in a dry, degassed solvent like toluene or hexanes.
Optimized Work-up & Purification Protocol
This protocol is designed as a self-validating system, incorporating checkpoints and alternative pathways to maximize both yield and purity.
Workflow Overview
Caption: Decision workflow for work-up and purification.
Step-by-Step Methodology
Part 1: Quench and Initial Extraction
-
Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and water (approx. 10 volumes relative to the reaction volume).
-
Quenching: Slowly and carefully add the crude reaction mixture from the Vilsmeier-Haack synthesis to the ice water with vigorous mechanical stirring. Monitor the temperature to ensure it remains below 20 °C.
-
Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until CO₂ evolution ceases and the pH of the aqueous slurry is between 7 and 8. Rationale: NaHCO₃ is a milder base than NaOH and minimizes the risk of base-catalyzed side reactions.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 3 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (2 x 3 volumes) - Removes the bulk of DMF and inorganic salts.
-
Saturated aqueous NaCl (brine) (1 x 3 volumes) - Breaks any emulsions and removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 2: Purity Assessment and Selective Purification (If Necessary)
-
Analysis: Obtain a ¹H NMR spectrum of the crude product. Identify signals for the product (aldehyde proton ~9.8 ppm), residual DMF (~8.0, 2.9, 2.7 ppm), and starting material (2-isobutylthiophene).
-
Decision Point:
-
If purity is >98%: Proceed to Final Storage (Part 4).
-
If significant starting material is present: Proceed to Bisulfite Purification (Part 3).
-
If other impurities are dominant: Consider final purification by column chromatography or vacuum distillation.
-
Part 3: High-Purity Isolation via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude aldehyde in methanol (approx. 5 volumes). Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 5 volumes)[7][10]. Stir the biphasic mixture vigorously at room temperature for 2 hours. A white precipitate of the adduct may form.
-
Impurity Removal: Add diethyl ether (5 volumes) and deionized water (5 volumes) to the flask and stir. Transfer to a separatory funnel. Collect the aqueous layer (containing the adduct) and discard the organic layer (containing non-aldehyde impurities). Wash the aqueous layer one more time with diethyl ether to ensure complete removal of impurities.
-
Aldehyde Regeneration: To the isolated aqueous layer, add ethyl acetate (5 volumes). While stirring vigorously, add saturated NaHCO₃ solution until the pH is >8. This will reverse the adduct formation[8].
-
Final Extraction & Isolation: Extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers and perform two further extractions of the aqueous phase with fresh ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly purified product.
Part 4: Final Product Handling
-
Final Analysis: Confirm purity by ¹H NMR, GC-MS, or other appropriate analytical techniques.
-
Storage: Transfer the purified oil into a clean, amber vial. Purge with argon or nitrogen, seal tightly, and store in a freezer (-20 °C).
Data Summary Table
| Step | Parameter | Recommended Choice | Rationale & Expected Outcome |
| Extraction | Primary Solvent | Ethyl Acetate | Good product solubility, moderate polarity, easily removed. |
| Washing | DMF Removal | 5-7x Washes with H₂O/Brine | Maximizes removal of water-soluble impurities. |
| Washing | Emulsion Breaking | Saturated NaCl (Brine) | Increases aqueous phase ionic strength, forcing phase separation. |
| Purification | Selective Method | Sodium Bisulfite Adduct | Highly specific for aldehydes; excellent for removing non-carbonyl impurities like starting material[6]. |
| Final Polish | Chromatography | Silica Gel, 2-5% EtOAc/Hexanes | For separating impurities of similar functionality but different polarity. Note: Aldehydes can be sensitive on silica; run quickly. |
| Final Polish | Distillation | High Vacuum (e.g., <1 Torr) | Effective for removing non-volatile impurities. Requires precise temperature control to avoid degradation. |
| Purity | Post-Extraction | 85-95% | Typically contaminated with starting material and trace DMF. |
| Purity | Post-Bisulfite | >99% | Highly effective for removing targeted impurities. |
| Purity | Post-Chromatography | >99.5% | Can achieve very high purity if impurities are separable. |
References
- BenchChem (2025). Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols.
-
ResearchGate (n.d.). Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and.... Available at: [Link]
- Google Patents (2012). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Al-Hamdan, A. et al. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available at: [Link]
- Google Patents (1956). US2741622A - Preparation of thiophene-2-aldehydes.
-
PrepChem (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. Available at: [Link]
- Google Patents (1951). US2544562A - Process for recovering aldehydes and ketones.
-
ResearchGate (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available at: [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
National Institutes of Health (NIH) (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
National Institutes of Health (NIH) (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]
-
JoVE (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
ACS Publications (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Workup: Aldehydes. Available at: [Link]
-
ResearchGate (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
Roohia, L. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Available at: [Link]
-
S.A.S.I. of Advanced Studies & Research (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Indian Academy of Sciences (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. journalskuwait.org [journalskuwait.org]
- 3. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. prepchem.com [prepchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. jove.com [jove.com]
Validation & Comparative
Efficacy of 5-Isobutylthiophene-2-carbaldehyde Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of 5-Isobutylthiophene-2-carbaldehyde derivatives, focusing on their critical role in synthesizing next-generation RNA Polymerase (RNAP) inhibitors and lipophilic antimicrobial agents.
Executive Summary: The Lipophilic Advantage
This compound (CAS: 104804-16-2) is often categorized as a standard heterocyclic building block. However, in high-precision medicinal chemistry, it serves a specialized function: providing a sterically defined lipophilic anchor .
Unlike its 5-methyl or 5-bromo counterparts, the 5-isobutyl group offers a specific hydrophobic volume that mimics the "East-side" chains of natural products like Myxopyronin B . This guide analyzes the efficacy of its derivatives in two primary domains: Bacterial RNAP Inhibition (High Specificity) and Schiff Base Antimicrobials (Broad Spectrum).
Why 5-Isobutyl? (Structure-Activity Logic)
-
Lipophilicity (LogP): The isobutyl group increases the partition coefficient (LogP) significantly compared to 5-methyl analogs, enhancing passive transport across the bacterial cell wall (particularly in Gram-negative strains like P. aeruginosa).
-
Steric Fit: In enzyme binding pockets (e.g., RNAP switch region), the isobutyl moiety fills hydrophobic clefts more effectively than linear alkyl chains, reducing the entropic penalty of binding.
Comparative Analysis: Efficacy vs. Alternatives
Application A: Bacterial RNA Polymerase (RNAP) Inhibitors
Context: The most potent application of this compound is in the synthesis of synthetic Myxopyronin derivatives (e.g., Compound APY60). These compounds target the "switch region" of bacterial RNAP, distinct from the Rifampicin binding site, avoiding cross-resistance.
| Feature | 5-Isobutyl Derivative (APY60 Class) | 5-Methyl Derivative | 5-H (Unsubstituted) |
| Target Affinity | High (Optimized hydrophobic contact) | Moderate (Insufficient steric fill) | Low (Loose binding) |
| Mechanism | Locks RNAP clamp in open state | Weak clamp stabilization | N/A |
| Primary Indication | MDR Staphylococcus aureus, M. tuberculosis | General Gram-positive | Baseline screening |
| Binding Mode | Mimics natural "East-chain" of Myxopyronin | Partial mimicry | No mimicry |
Application B: Broad-Spectrum Antimicrobial Schiff Bases
Context: Condensation of the aldehyde with thiosemicarbazides yields lipophilic Schiff bases.
| Metric | 5-Isobutyl-Thiosemicarbazone | 5-Nitro-Thiosemicarbazone | Standard Ciprofloxacin |
| Membrane Permeability | Enhanced (Due to isobutyl tail) | Moderate | High (Active Transport) |
| Toxicity Profile | Lower (Alkyl group is metabolically stable) | Higher (Nitro group reduction risks) | Established Safety |
| MIC (S. aureus) | 1.0 - 4.0 µg/mL (Estimated) | 0.5 - 2.0 µg/mL | < 1.0 µg/mL |
| Mode of Action | Membrane disruption + Chelation | DNA damage (Nitro radical) | DNA Gyrase Inhibition |
Mechanism of Action: The "Switch Region" Lock
The following diagram illustrates how the 5-isobutyl derivative (acting as the "East Chain" mimic) inhibits Bacterial RNA Polymerase, a mechanism distinct from standard antibiotics.
Caption: The 5-isobutyl moiety acts as a critical hydrophobic anchor, locking RNAP in an inactive conformation.
Experimental Protocols
Protocol A: Synthesis of RNAP Inhibitor (Myxopyronin Analog)
Source Grounding: Adapted from methodologies for APY60 synthesis (Patent US9315495B2).
Reagents: this compound, 4-hydroxy-2-pyrone derivative, Piperidine (catalyst).
-
Aldol Condensation:
-
Dissolve 1.0 eq of the pyrone core in anhydrous Toluene.
-
Add 1.1 eq of This compound .
-
Add catalytic Piperidine (0.1 eq) and Acetic Acid (0.1 eq).
-
Reflux with a Dean-Stark trap to remove water (driving equilibrium).
-
Checkpoint: Monitor TLC for disappearance of the aldehyde spot (Rf ~0.6 in Hexane/EtOAc).
-
-
Elimination & Purification:
-
Treat the intermediate aldol adduct with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DCM to force dehydration, yielding the conjugated enone system.
-
Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Identity Verification: 1H NMR should show the characteristic thiophene doublet and the isobutyl methyl signals (δ ~0.9 ppm).
-
Protocol B: MIC Determination (Broth Microdilution)
Purpose: To quantify the antimicrobial efficacy of the synthesized derivative.
-
Preparation: Dissolve the derivative in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 10^5 CFU/mL of bacterial suspension (S. aureus ATCC 29213 or P. aeruginosa ATCC 27853).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
-
Validating Control: Ciprofloxacin must show MIC within CLSI quality control ranges (e.g., 0.12–0.5 µg/mL for S. aureus) for the assay to be valid.
-
Synthesis Workflow & Critical Path
This workflow details the conversion of the raw aldehyde into bioactive Schiff bases, a common route for broad screening.
Caption: Synthesis pathway for Thiosemicarbazone derivatives, highlighting the optional metal complexation step.
References
-
Antibacterial Agents: Aryl Myxopyronin Derivatives. (Patent US9315495B2). Google Patents. Describes the synthesis of APY60 using this compound.
-
Biological Activities of Thiophenes. Encyclopedia MDPI. Overview of the pharmacological properties of thiophene derivatives.
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. NIH/PubMed. Discusses antibacterial efficacy of related 5-substituted thiophenes.
-
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles. Taylor & Francis. Comparative data on thiophene Schiff bases.
-
Product Specification: this compound. Sigma-Aldrich.[1] Chemical properties and CAS verification (104804-16-2).[1][2][3]
Sources
Head-to-Head Comparison: Catalytic & Reagent Systems for the Synthesis of 5-Isobutylthiophene-2-carbaldehyde
Executive Summary
This guide provides an in-depth technical comparison of synthetic methodologies for 5-Isobutylthiophene-2-carbaldehyde , a critical intermediate in the synthesis of pharmaceutical agents and functional organic materials. We evaluate the industry-standard Vilsmeier-Haack (VH) protocol against "Green" activation variants and emerging Transition-Metal Catalyzed Carbonylation routes.
While the Vilsmeier-Haack reaction remains the benchmark for cost and reliability, Palladium-catalyzed carbonylation offers a distinct advantage in waste reduction and atom economy when starting from halogenated precursors.
The Chemistry of Activation: Mechanistic Overview
The synthesis hinges on the functionalization of the C2 position of the thiophene ring.[1] The presence of the isobutyl group at C5 blocks the alternative reactive site, simplifying regioselectivity but requiring efficient activation of the C2-H bond or a C2-X precursor.
Comparative Pathway Analysis
The following diagram illustrates the divergent mechanistic pathways for the three primary methods evaluated.
Figure 1: Mechanistic divergence between Electrophilic Aromatic Substitution (Top) and Catalytic Carbonylation (Bottom).
Method A: The Industrial Benchmark (POCl₃ / DMF)
Type: Stoichiometric Electrophilic Substitution Role of "Catalyst": POCl₃ acts as a stoichiometric activation reagent; DMF acts as both reagent and solvent.
The Vilsmeier-Haack reaction is the dominant industrial route due to the high nucleophilicity of the thiophene ring. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloromethyliminium salt.[2]
Experimental Protocol
-
Reagent Preparation: In a dried glass reactor under N₂, charge DMF (3.0 equiv) and cool to 0°C.
-
Activation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 min at 0-5°C.
-
Substrate Addition: Add 2-isobutylthiophene (1.0 equiv) dropwise. The reaction is exothermic.
-
Reaction: Heat to 70-80°C for 3-4 hours. Monitor by TLC/HPLC for consumption of starting material.
-
Hydrolysis (Critical Step): Cool to RT. Pour the mixture slowly into crushed ice/sodium acetate solution. Adjust pH to ~5-6. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Extract with Dichloromethane (DCM).[3] Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
Performance Data:
-
Yield: 85-92%
-
Purity: >98% (after distillation)
-
Key Advantage: High reliability; reagents are inexpensive.
-
Critical Drawback: Generates large volumes of acidic phosphorus waste (phosphoric acid/HCl) requiring costly disposal.
Method B: The "Green" Activator (Triphosgene / DMF)
Type: Modified Vilsmeier-Haack Role of "Catalyst": Triphosgene serves as a cleaner activation agent, generating the same Vilsmeier active species with gaseous byproducts.
To mitigate the phosphorus waste associated with POCl₃, Triphosgene (solid phosgene trimer) is used. It decomposes to generate phosgene in situ, which activates DMF.
Experimental Protocol
-
Safety Note: This reaction generates Phosgene gas. Must be performed in a high-efficiency fume hood with a caustic scrubber (NaOH trap).
-
Activation: Dissolve Triphosgene (0.35 equiv) in DCM at 0°C. Add DMF (3.0 equiv) dropwise.
-
Note: 0.33 mol of Triphosgene generates 1 mol of Phosgene equivalent.
-
-
Reaction: Add 2-isobutylthiophene (1.0 equiv) at 0°C. Allow to warm to RT and reflux (40°C) for 4 hours.
-
Workup: Quench with ice water. The byproducts are CO₂ and HCl (gases), leaving a cleaner aqueous phase compared to Method A.
Performance Data:
-
Yield: 80-88%
-
Waste Profile: Significantly reduced solid/liquid waste. Byproducts are largely volatile.
-
Key Advantage: "Cleaner" chemistry; easier workup.[4]
-
Critical Drawback: Extreme safety protocols required for Triphosgene handling.
Method C: Palladium-Catalyzed Carbonylation
Type: Transition Metal Catalysis Role of Catalyst: Pd(OAc)₂ / Ligand system facilitates CO insertion into the C-Br bond.
This method is ideal when 2-bromo-5-isobutylthiophene is the available precursor. It avoids the harsh acidic conditions of Vilsmeier chemistry and represents a true catalytic cycle.
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for the formylation of 2-bromo-5-isobutylthiophene.
Experimental Protocol (Reductive Carbonylation)
-
System: Autoclave or high-pressure reactor.
-
Catalyst Loading: Pd(OAc)₂ (1 mol%) and Xantphos (2 mol%) (Ligand is critical for stability).
-
Base/Reductant: Triethylamine (2.0 equiv) and Polymethylhydrosiloxane (PMHS) or H₂ gas (5-10 bar).
-
Alternative: Use Formic Acid as a combined CO/H₂ source (requires specific optimization).
-
-
Solvent: Toluene or Dioxane.
-
Conditions: Charge 2-bromo-5-isobutylthiophene, catalyst, and base. Pressurize with CO/H₂ (1:1) to 10 bar. Heat to 100°C for 12 hours.
-
Purification: Filter through Celite to recover Pd. Evaporate solvent.
Performance Data:
-
Yield: 75-85%
-
Atom Economy: High (if using H₂).
-
Key Advantage: Neutral pH conditions; tolerates acid-sensitive groups; avoids phosphorus waste.
-
Critical Drawback: Requires halogenated precursor; high cost of Palladium; safety risks of CO gas.
Comparative Analysis & Decision Matrix
| Feature | Method A: Vilsmeier (POCl₃) | Method B: Green Vilsmeier (Triphosgene) | Method C: Pd-Catalyzed Carbonylation |
| Catalyst/Activator | POCl₃ (Stoichiometric) | Triphosgene (Stoichiometric) | Pd(OAc)₂ / Xantphos (Catalytic) |
| Starting Material | 5-Isobutylthiophene | 5-Isobutylthiophene | 2-Bromo-5-isobutylthiophene |
| Yield | High (85-92%) | High (80-88%) | Moderate-Good (75-85%) |
| Atom Economy | Poor (P-waste generated) | Moderate (CO₂/HCl loss) | Excellent |
| Safety Profile | Corrosive (Acidic) | High Risk (Phosgene gas) | High Risk (CO gas, Pressure) |
| Cost | Low | Moderate | High (Catalyst cost) |
| Scalability | Excellent (Ton scale) | Good (with scrubbers) | Good (requires pressure vessels) |
Recommendation
-
Use Method A (POCl₃) for routine laboratory synthesis or cost-sensitive industrial production where waste disposal streams are established. It remains the most robust method for simple alkylthiophenes.
-
Use Method B (Triphosgene) only if phosphorus contamination is a specific concern for downstream applications and safety infrastructure for phosgene is available.
-
Use Method C (Pd-Catalysis) if the starting material is already halogenated (e.g., from a previous sequence) or if the molecule contains acid-sensitive functional groups that would not survive the Vilsmeier hydrolysis step.
References
-
Vilsmeier-Haack Reaction Overview & Mechanism
- Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism and Examples."
-
Palladium-Catalyzed Formylation of Aryl Bromides
- Organic Chemistry Portal.
-
Comparison of Vilsmeier Reagents (POCl3 vs Oxalyl Chloride)
-
Synthesis of Thiophene-2-carbaldehydes (General Protocols)
- PrepChem. "Synthesis of 5-substituted thiophene-2-carboxaldehydes."
-
Direct C-H Functionalization of Thiophenes (Contextual)
- Chemical Reviews. "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 5-Isobutylthiophene-2-carbaldehyde in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules and complex organic intermediates, the precise quantification of reactants, intermediates, and products is paramount for reaction optimization, yield determination, and quality control. 5-Isobutylthiophene-2-carbaldehyde, a key building block in various synthetic pathways, often requires accurate measurement within a complex reaction matrix. This guide provides a comprehensive comparison of leading analytical techniques for the quantitative analysis of this aldehyde, offering insights into the causality behind experimental choices and presenting validated protocols to ensure data integrity.
The selection of an appropriate analytical method is contingent upon several factors, including the chemical nature of the analyte and potential impurities, required sensitivity, and the desired level of structural confirmation.[1] This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Signal intensity proportional to the number of nuclei, measured against an internal standard.[2] |
| Selectivity | Good; potential for co-elution with structurally similar impurities. | Excellent; mass spectrometric detection provides high specificity. | Excellent; unique chemical shifts for specific protons.[3][4] |
| Sensitivity (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~0.1 - 1 mg/mL |
| Linearity (R²) | > 0.999[5] | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2%[5] | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | 10 - 20 minutes[6] | 15 - 30 minutes | 5 - 15 minutes |
| Impurity Identification | Based on retention time and UV spectrum. | Definitive identification based on mass spectrum. | Structural elucidation based on chemical shifts and coupling constants. |
| Strengths | Robust, routine analysis, good for non-volatile impurities. | High sensitivity and specificity, excellent for volatile impurities. | Non-destructive, high precision, direct quantification without a specific reference standard for the analyte.[2] |
| Limitations | Requires chromophore, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the quality control of organic molecules due to its robustness and reliability in separating components of a mixture.[7] For thiophene derivatives, reversed-phase HPLC is a common and effective approach.[6][8]
Causality of Experimental Choices
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively nonpolar this compound. The mobile phase, a mixture of acetonitrile and water, is selected to provide a balance between retention and elution, ensuring a reasonable analysis time and good peak shape. The UV detector is set to a wavelength where the thiophene ring and the carbonyl group exhibit strong absorbance, maximizing sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade) and high-purity water.
-
Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (typically around 280-310 nm for thiophene aldehydes).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
Sample Preparation: Dilute a known volume of the reaction mixture with the mobile phase to bring the analyte concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the prepared sample into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and definitive identification of volatile and semi-volatile compounds.[9][10]
Causality of Experimental Choices
A non-polar or mid-polar capillary column is chosen for the separation of the moderately polar this compound. The temperature programming of the GC oven allows for the efficient separation of the analyte from other volatile components in the reaction mixture. Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which serves as a fingerprint for the compound, allowing for its unambiguous identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
Detailed Protocol: GC-MS
-
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm).
-
Volatile solvent (e.g., dichloromethane, HPLC grade).
-
Reference standard of this compound.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Mass Range: m/z 40-400.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the reaction mixture with the same volatile solvent and filter if necessary.
-
-
Analysis and Quantification:
-
Inject the standards and sample into the GC-MS.
-
Acquire the data in full scan mode.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the calibration standards.
-
Quantify the analyte in the sample.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a calibration curve of the analyte.[2] Instead, the signal intensity of the analyte is compared to that of a certified internal standard of known concentration.[11]
Causality of Experimental Choices
The choice of a suitable deuterated solvent is crucial to dissolve both the sample and the internal standard without interfering with their signals. The internal standard is selected based on its chemical stability, purity, and having a simple spectrum with signals that do not overlap with the analyte's signals. The aldehyde proton of this compound, which resonates in a distinct region of the ¹H NMR spectrum (around 9-10 ppm), is an ideal signal for quantification due to minimal overlap with other signals.[3][4] A long relaxation delay is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative analysis by qNMR.
Detailed Protocol: qNMR
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum (phasing and baseline correction).
-
Integrate the characteristic aldehyde proton signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
-
Conclusion
The quantitative analysis of this compound in a reaction mixture can be effectively achieved using HPLC-UV, GC-MS, and qNMR.
-
HPLC-UV is a robust and reliable method for routine analysis, particularly for monitoring reaction progress and for the quantification of non-volatile impurities.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace analysis and for the definitive identification of volatile impurities.
-
qNMR provides a highly accurate and precise absolute quantification without the need for an analyte-specific reference standard, making it an excellent tool for the certification of reference materials and for obtaining highly reliable quantitative data.
The selection of the most appropriate technique should be guided by the specific requirements of the analysis, including the need for sensitivity, selectivity, and the nature of the sample matrix.[1] For comprehensive characterization, a combination of these techniques is often employed to gain a complete understanding of the reaction mixture's composition. All analytical methods must be properly validated to ensure they are suitable for their intended purpose, as outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14][15]
References
- Chen, J., et al. (2022). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of Ethnopharmacology.
-
SIELC Technologies. (2018). Thiophene. Retrieved from [Link]
- Das, R., & Roy, A. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances.
- Medien, H. A. (1994).
- Koupaei, M. N., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences.
- Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Medien, H. A. (1994). Spectrophotometric Determination of Some Aromatic Aldehydes. Transition Metal Chemistry.
-
ResearchGate. (n.d.). Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and.... Retrieved from [Link]
- LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Papernaya, L. K., et al. (2014). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Chemistry of Heterocyclic Compounds.
- Towers, G. H. N., et al. (1984). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
- Pharmacognosy Journal. (2021). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- Naaz, N., et al. (2023). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
- Al-Adilee, K. J. (2020).
-
PubChem. (n.d.). 5-Butylthiophene-2-carbaldehyde. Retrieved from [Link]
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- University of Oxford. (2017).
-
PrepChem. (n.d.). Synthesis of 5-(1-Octynyl)thiophene-2-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde. Retrieved from [Link]
- International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva.
- Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Cormica. (n.d.). Understanding Impurity Analysis.
- PubMed Central. (2022).
- Research Journal of Pharmacy and Technology. (2011).
- Science International. (2015). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiophene | SIELC Technologies [sielc.com]
- 9. phcogj.com [phcogj.com]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. wjarr.com [wjarr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
